Methyl 2-(hydroxymethyl)cyclobutanecarboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)cyclobutanecarboxylate is a chemical compound that has gained significant attention in the field of organic synthesis. It is a cyclic ester that contains both a carboxylic acid and an alcohol functional group. The compound has a unique structure and properties that make it useful in various scientific research applications.
Scientific Research Applications
Oxidative Demethylation and DNA Damage Repair
Research has demonstrated the role of certain enzymes, such as Escherichia coli AlkB, in the oxidative demethylation process, which directly reverts DNA base damage caused by methylating agents. This process does not involve traditional nuclease, DNA glycosylase, or methyltransferase activities but rather uses oxidative decarboxylation to repair methylated bases in DNA (Trewick et al., 2002).
Antiviral Compound Synthesis
The synthesis of methylenecyclobutyl- and cyclobutenyl adenine A from carbocyclic oxetanocin A showcases the potential of utilizing Methyl 2-(hydroxymethyl)cyclobutanecarboxylate in the creation of potent antiviral carbocyclic analogues, demonstrating its importance in medical chemistry (Maruyama et al., 1992).
Stereodivergent Synthesis of β-Dipeptides
Efficient synthesis techniques have been developed for β-amino acid derivatives from Methyl 2-(hydroxymethyl)cyclobutanecarboxylate, leading to the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. This research highlights the compound's versatility in synthesizing complex molecular structures (Izquierdo et al., 2002).
Material Science Applications
The compound has been used in the synthesis of cyclolinear polycarbosilane and random copolymers, illustrating its utility in material science for creating novel polymer structures with specific properties (Hyun et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-3-2-5(6)4-8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGTCIDQYNDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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